Methyl (1,3-benzothiazol-2-ylthio)acetate Methyl (1,3-benzothiazol-2-ylthio)acetate
Brand Name: Vulcanchem
CAS No.: 24044-87-9
VCID: VC7809209
InChI: InChI=1S/C10H9NO2S2/c1-13-9(12)6-14-10-11-7-4-2-3-5-8(7)15-10/h2-5H,6H2,1H3
SMILES: COC(=O)CSC1=NC2=CC=CC=C2S1
Molecular Formula: C10H9NO2S2
Molecular Weight: 239.3 g/mol

Methyl (1,3-benzothiazol-2-ylthio)acetate

CAS No.: 24044-87-9

Cat. No.: VC7809209

Molecular Formula: C10H9NO2S2

Molecular Weight: 239.3 g/mol

* For research use only. Not for human or veterinary use.

Methyl (1,3-benzothiazol-2-ylthio)acetate - 24044-87-9

Specification

CAS No. 24044-87-9
Molecular Formula C10H9NO2S2
Molecular Weight 239.3 g/mol
IUPAC Name methyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate
Standard InChI InChI=1S/C10H9NO2S2/c1-13-9(12)6-14-10-11-7-4-2-3-5-8(7)15-10/h2-5H,6H2,1H3
Standard InChI Key FJIFGGQHUVANGE-UHFFFAOYSA-N
SMILES COC(=O)CSC1=NC2=CC=CC=C2S1
Canonical SMILES COC(=O)CSC1=NC2=CC=CC=C2S1

Introduction

Synthesis and Manufacturing

The synthesis of methyl (1,3-benzothiazol-2-ylthio)acetate typically involves a nucleophilic substitution reaction between 2-mercaptobenzothiazole and methyl chloroacetate under basic conditions. This method, adapted from analogous ethyl ester syntheses , proceeds via the following generalized protocol:

Reaction Mechanism:

2-Mercaptobenzothiazole+Methyl ChloroacetateEthanol, RefluxKOHMethyl (1,3-Benzothiazol-2-ylthio)acetate+HCl\text{2-Mercaptobenzothiazole} + \text{Methyl Chloroacetate} \xrightarrow[\text{Ethanol, Reflux}]{\text{KOH}} \text{Methyl (1,3-Benzothiazol-2-ylthio)acetate} + \text{HCl}

Experimental Procedure:

  • Reactants: 2-Mercaptobenzothiazole (1.0 equiv), methyl chloroacetate (1.2 equiv), potassium hydroxide (1.5 equiv).

  • Solvent: Absolute ethanol.

  • Conditions: Reflux for 6–8 hours under anhydrous conditions.

  • Workup: The reaction mixture is cooled, neutralized with dilute HCl, and filtered. The crude product is recrystallized from ethanol to yield pure compound.

Key Data:

ParameterValue
Yield65–75%
Melting Point155–160°C
Purity (HPLC)>98%

This method mirrors the synthesis of ethyl (benzothiazol-2-ylthio)acetate reported in prior work , with adjustments to the esterifying agent to favor methyl group incorporation.

Structural Characterization and Spectral Analysis

The structural elucidation of methyl (1,3-benzothiazol-2-ylthio)acetate relies on spectroscopic techniques, including IR, 1H^1\text{H} NMR, 13C^{13}\text{C} NMR, and mass spectrometry.

Infrared Spectroscopy (IR)

  • C=O Stretch: 1725–1740 cm1^{-1} (ester carbonyl).

  • C-O-C Asymmetric Stretch: 1240–1260 cm1^{-1}.

  • Aromatic C=C: 1580–1600 cm1^{-1}.

  • C-S-C Stretch: 720–750 cm1^{-1} .

Nuclear Magnetic Resonance (NMR)

  • 1H^1\text{H} NMR (400 MHz, DMSO-d6d_6):

    • δ 3.72 (s, 3H, OCH3_3).

    • δ 4.18 (s, 2H, SCH2_2).

    • δ 7.35–8.12 (m, 4H, ArH) .

  • 13C^{13}\text{C} NMR (100 MHz, DMSO-d6d_6):

    • δ 169.8 (C=O).

    • δ 167.2 (C=N, benzothiazole).

    • δ 121.5–153.4 (aromatic carbons).

    • δ 52.1 (OCH3_3).

    • δ 38.5 (SCH2_2) .

Mass Spectrometry (MS)

  • Molecular Ion Peak: m/zm/z 255 [M+^+] (calculated for C10H9NO2S2\text{C}_{10}\text{H}_{9}\text{NO}_{2}\text{S}_{2}).

  • Fragmentation: Loss of COOCH3_3 (m/zm/z 196), followed by benzothiazole ring cleavage .

Physicochemical Properties

Methyl (1,3-benzothiazol-2-ylthio)acetate exhibits the following properties:

  • Physical State: White to off-white crystalline solid.

  • Solubility:

    • Soluble in DMSO, DMF, ethanol, and acetone.

    • Insoluble in water and hexane.

  • Stability: Stable under ambient conditions but hydrolyzes in strong acidic or alkaline media.

  • Partition Coefficient (LogP): 2.1 ± 0.3 (predicted), indicating moderate lipophilicity.

Applications in Pharmaceutical Development

Methyl (1,3-benzothiazol-2-ylthio)acetate’s primary application lies in its role as a precursor for:

  • 1,3,4-Oxadiazole Derivatives: Cyclocondensation with aryloxyacetic acids yields compounds with enhanced anti-inflammatory activity .

  • Hydrazide Intermediates: Key for synthesizing triazole and thiadiazole hybrids targeting antimicrobial resistance.

  • Polymer Chemistry: Potential crosslinker in sulfur-containing polymers, though this remains underexplored.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator